

# 2-Heptenol: Applications in the Flavor and Fragrance Industry

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## Compound of Interest

Compound Name: 2-Heptenol

Cat. No.: B3028808

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Application Note AP-045

## Introduction

**2-Heptenol** is a secondary alcohol that is a versatile ingredient in the flavor and fragrance industry. It is a colorless liquid with a characteristic mild, fruity, and slightly floral aroma, often described as having green, earthy, and lemon-like nuances.<sup>[1][2][3]</sup> Its flavor profile is characterized as fruity and green, with a somewhat bitter taste.<sup>[4][5]</sup> This application note provides a comprehensive overview of the uses of **2-Heptenol**, including its organoleptic properties, typical applications, and recommended use levels. Detailed experimental protocols for sensory evaluation and instrumental analysis are also presented.

## Organoleptic Properties

**2-Heptenol** possesses a complex and multifaceted sensory profile that makes it a valuable component in a wide array of flavor and fragrance formulations. Its odor is characterized by a combination of fresh, fruity, and floral notes, with herbal and green undertones.<sup>[1][6]</sup> The taste is primarily fruity and green, though it can present a slight bitterness.<sup>[4][5]</sup>

## Applications in the Fragrance Industry

In perfumery, **2-Heptenol** is utilized to impart fresh, floral, and fruity notes to fragrances.<sup>[1]</sup> It is particularly effective in creating herbaceous and green top notes in various perfume types.<sup>[4]</sup>

Due to its versatile and pleasant odor, it is a component in the formulation of a variety of scented products, including perfumes and colognes.[\[1\]](#)[\[3\]](#)

## Applications in the Flavor Industry

As a flavoring agent, **2-Heptenol** is used to contribute fruity and floral flavor profiles to a range of food products.[\[1\]](#) It has been reported to be found naturally in various fruits, vegetables, and other food items, including apples, berries, grapes, and ginger. It is used in food and beverages to replicate the nuances of various berries.[\[2\]](#)

## Data Presentation

The following tables summarize the quantitative data related to the physical, chemical, and sensory properties of **2-Heptenol**, along with its typical use levels in various applications.

Table 1: Physical and Chemical Properties of **2-Heptenol**

Property	Value	Reference
Chemical Formula	C <sub>7</sub> H <sub>16</sub> O	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	116.20 g/mol	<a href="#">[8]</a>
Appearance	Colorless liquid	<a href="#">[4]</a> <a href="#">[9]</a>
Boiling Point	159-162 °C	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Flash Point	71 °C (160 °F)	<a href="#">[7]</a> <a href="#">[8]</a>
Solubility in Water	3.3 g/L	<a href="#">[7]</a>
CAS Number	543-49-7	<a href="#">[7]</a>

Table 2: Sensory Threshold of **2-Heptenol**

Medium	Threshold Concentration	Reference
Not Specified	41 - 81 ppb	<a href="#">[4]</a> <a href="#">[5]</a>

Table 3: Typical Use Levels of **2-Heptenol** in Food Products (FEMA GRAS)

Food Category	Typical Use Level (ppm)	Reference
Baked Goods	15.0	<a href="#">[10]</a>
Beverages (Non-alcoholic)	0.5	<a href="#">[10]</a>
Chewing Gum	10.0	<a href="#">[4]</a>
Condiments / Relishes	80.0	<a href="#">[4]</a>
Frozen Dairy	0.5	<a href="#">[4]</a> <a href="#">[10]</a>
Fruit Ices	0.5	<a href="#">[4]</a> <a href="#">[10]</a>
Gelatins / Puddings	5.0	<a href="#">[4]</a> <a href="#">[10]</a>
Hard Candy	1.0	<a href="#">[4]</a> <a href="#">[10]</a>
Snack Foods	12.0	<a href="#">[4]</a>

Table 4: Recommended Use Level of **2-Heptenol** in Fragrance Concentrates

Application	Recommended Maximum Level	Reference
Fragrance Concentrate	5.00%	<a href="#">[4]</a>

Table 5: Reported Concentration of 2-Heptanol in Fruit Juices

Fruit Juice	Concentration Range (µg/L)	Reference
Fresh Orange Juice	30.15 - 53.42	<a href="#">[11]</a>
Processed Orange Juice	4.01 - 36.18	<a href="#">[11]</a>

## Experimental Protocols

### Protocol 1: Sensory Evaluation of 2-Heptenol - Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, where one may contain **2-Heptenol** at a specific concentration. This method is a form of discrimination testing.<sup>[6][12][13][14]</sup>

#### Materials:

- Panelists: A panel of at least 15 trained sensory assessors.
- Samples:
  - Control Sample (A): A base material without **2-Heptenol** (e.g., unscented lotion, neutral oil, or a simple beverage base).
  - Test Sample (B): The same base material with a specific concentration of **2-Heptenol**.
- Glassware/Containers: Identical, odor-free containers for sample presentation, coded with random three-digit numbers.
- Palate Cleansers: Unsalted crackers and filtered water.
- Evaluation Booths: Well-ventilated, neutral-smelling sensory booths.

#### Procedure:

- Sample Preparation: Prepare the control (A) and test (B) samples. The concentration of **2-Heptenol** in sample B should be determined based on the application being tested.
- Sample Presentation: For each panelist, present three samples in a randomized order. Two samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).<sup>[6][12]</sup> All samples should be presented simultaneously.
- Instructions to Panelists: Instruct panelists to evaluate the samples from left to right.<sup>[12]</sup> They are to identify the "odd" or different sample.
- Evaluation: Panelists should sniff (for fragrance) or taste (for flavor) each sample. Between samples, they should use the provided palate cleansers.
- Data Collection: Each panelist records which sample they believe is the odd one out.

- **Data Analysis:** The number of correct identifications is counted. Statistical analysis (e.g., using a chi-square test or consulting a statistical table for triangle tests) is performed to determine if the number of correct identifications is significantly higher than what would be expected by chance (which is 1/3 for a triangle test).[\[12\]](#)

## Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of 2-Heptenol

**Objective:** To identify and characterize the odor-active compounds, including **2-Heptenol**, in a complex volatile mixture.

**Instrumentation:**

- Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactometry (O) port.
- GC Column: A suitable capillary column for flavor and fragrance analysis (e.g., a non-polar or medium-polarity column like DB-5 or DB-Wax).

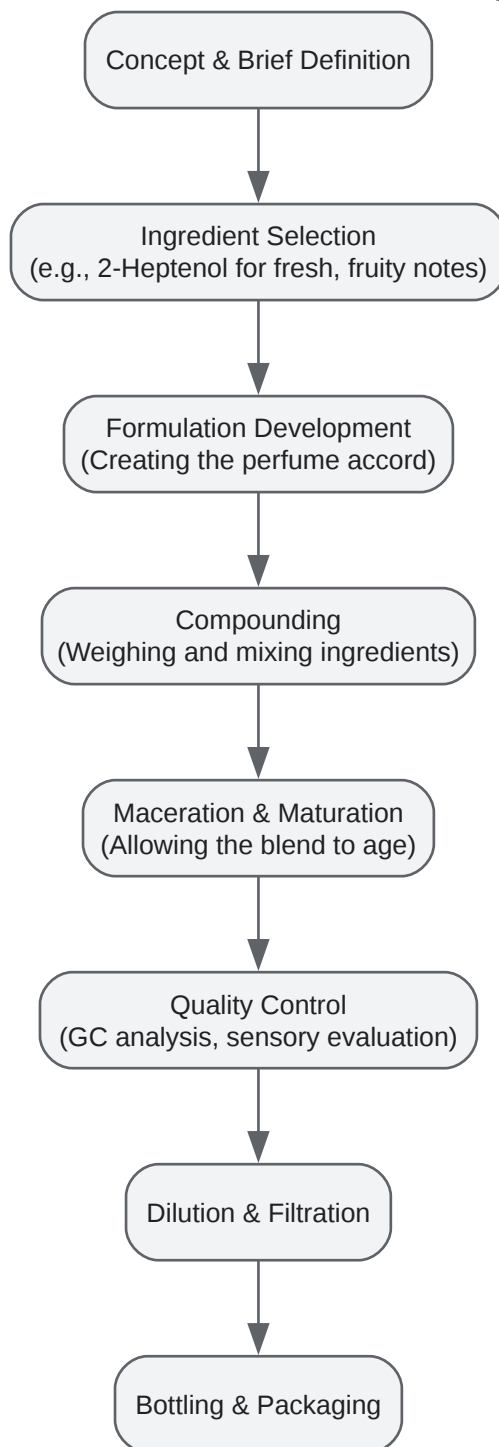
**Procedure:**

- **Sample Preparation:**
  - Extract the volatile compounds from the sample matrix (e.g., beverage, fragrance solution) using an appropriate technique such as Solid Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), or Solvent-Assisted Flavor Evaporation (SAFE).[\[15\]](#) The choice of method depends on the sample matrix and the volatility of the target analytes.[\[2\]](#)
- **GC-MS/O Analysis:**
  - Inject the extracted volatiles into the GC.
  - The GC separates the individual compounds based on their volatility and interaction with the column's stationary phase.
  - At the end of the column, the effluent is split between the MS detector and the olfactometry port.

- Olfactometry Evaluation:
  - A trained sensory panelist (or a panel of assessors) sniffs the effluent from the olfactometry port.
  - The panelist records the retention time, odor descriptor, and intensity of each detected odor.
- Mass Spectrometry Identification:
  - Simultaneously, the MS detector records the mass spectrum of each eluting compound.
  - The identity of the compounds, including **2-Heptenol**, is confirmed by comparing their mass spectra and retention indices with those of authentic standards and library data.
- Data Correlation:
  - The data from the olfactometry evaluation is correlated with the data from the MS to identify which of the separated compounds are responsible for the detected odors.

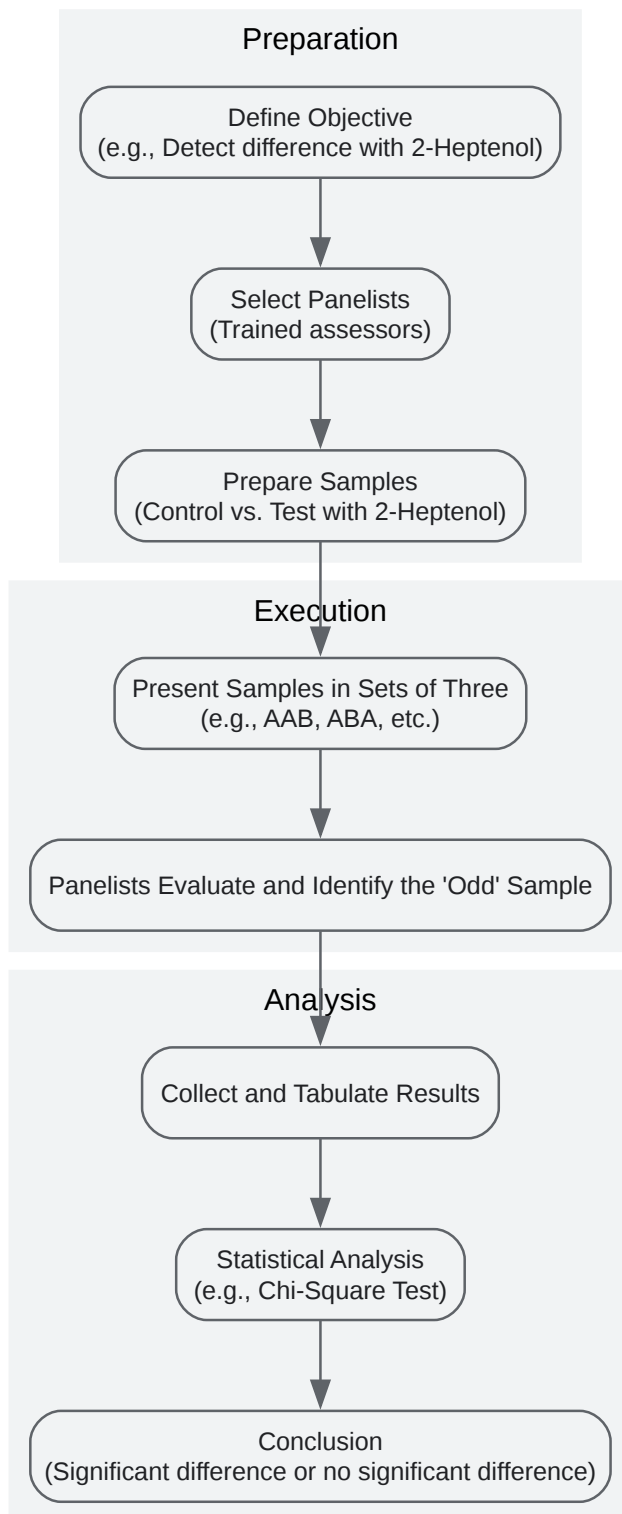
## Mandatory Visualization

## Fragrance Creation Workflow with 2-Heptenol

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Caption: A typical workflow for creating a fragrance, incorporating **2-Heptenol**.

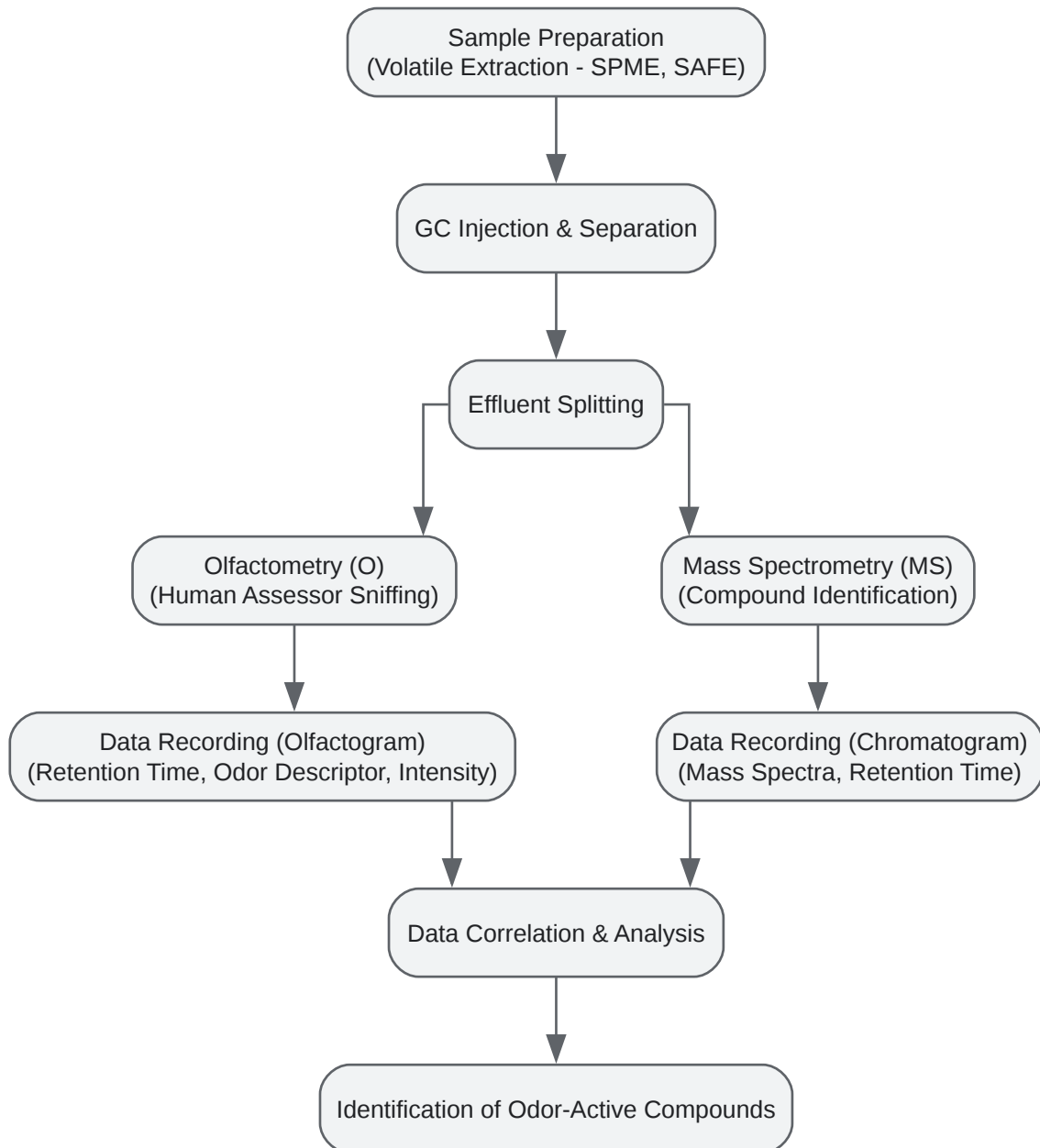
## Sensory Evaluation (Triangle Test) Workflow

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Caption: Workflow for a triangle test sensory evaluation.



## Gas Chromatography-Olfactometry (GC-O) Workflow



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Caption: A workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

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